![molecular formula C20H17NO2 B14124051 4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)
4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 4’ position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Hydroxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide.
Reduction: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-amine.
Substitution: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide derivatives with various substituents.
Aplicaciones Científicas De Investigación
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its biphenyl core.
Biological Studies: It serves as a model compound for studying the interactions of biphenyl derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
4-Methoxybiphenyl: Lacks the carboxamide group, making it less versatile in medicinal applications.
4’-Methoxyacetophenone: Contains a ketone group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical properties and biological activities
Propiedades
Fórmula molecular |
C20H17NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-15(12-14-17)18-9-5-6-10-19(18)20(22)21-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
Clave InChI |
OOIWZBIPTINHIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
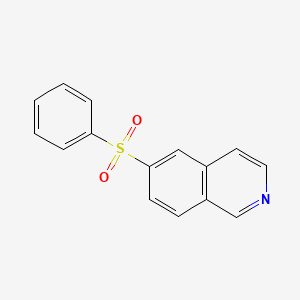
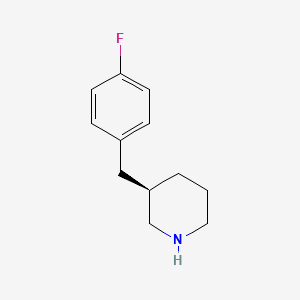

![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)

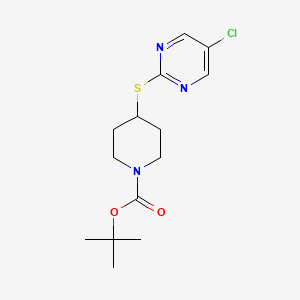
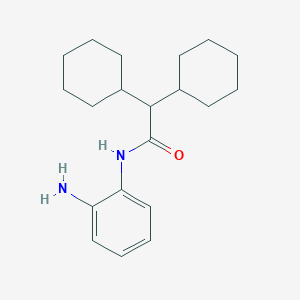
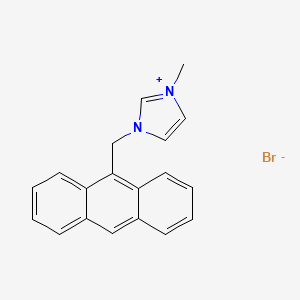
![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)

![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)
![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)
